molecular formula C10H16CoO4 B13402442 cobalt(2+) (2E)-4-oxopent-2-en-2-olate (2Z)-4-oxopent-2-en-2-olate

cobalt(2+) (2E)-4-oxopent-2-en-2-olate (2Z)-4-oxopent-2-en-2-olate

Cat. No.: B13402442
M. Wt: 259.16 g/mol
InChI Key: FCEOGYWNOSBEPV-OHSCNOFNSA-N
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Description

Cobalt(II) acetylacetonate, formally named cobalt(2+) (2E)-4-oxopent-2-en-2-olate (2Z)-4-oxopent-2-en-2-olate, is a coordination complex where cobalt(II) ions are chelated by two acetylacetonate (acac) ligands in distinct stereoisomeric configurations: (2E) and (2Z). The compound has the molecular formula C₁₀H₁₄CoO₄ (anhydrous) or C₁₀H₁₈CoO₆·2H₂O (dihydrate) and a molecular weight of 293.18 g/mol (dihydrate) . The structure involves octahedral coordination around Co²⁺, with each acac ligand binding via two oxygen atoms, forming a stable six-membered ring .

This compound is widely used as a catalyst precursor in organic synthesis (e.g., oxidation reactions) and as a precursor for cobalt oxide nanomaterials . Its stability and solubility in organic solvents make it valuable in materials science and coordination chemistry.

Properties

Molecular Formula

C10H16CoO4

Molecular Weight

259.16 g/mol

IUPAC Name

cobalt;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b4-3+;4-3-;

InChI Key

FCEOGYWNOSBEPV-OHSCNOFNSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co]

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • Cobalt precursor : Cobalt(II) hydroxide, carbonate, or chloride.
  • Ligand : Acetylacetone (2,4-pentanedione).
  • Solvent : Water-immiscible organic solvent (e.g., heptane, toluene).
  • Temperature : 79–98°C (azeotropic boiling point).

Procedure

  • React cobalt precursor with acetylacetone in the organic solvent.
  • Continuously distill the azeotropic mixture of solvent and water.
  • Separate the aqueous phase and recycle the organic phase.
  • Cool the mixture to precipitate the product.
  • Filter, wash with solvent, and dry under vacuum (20–100 mbar).

Key Data

Parameter Value Source
Yield 96.6% (Example 1)
Cobalt content 22.6–23.0%
Water content <1%
Reaction time 6–8 hours

Direct Reaction with Cobalt Hydroxide

Adapted from WO2019234356A1 , this method avoids solvents for dihydrate formation but requires post-drying.

Reagents and Conditions

  • Cobalt precursor : Cobalt(II) hydroxide (prepared from Co(CH₃COO)₂·4H₂O and KOH).
  • Ligand : Acetylacetone (10% molar excess).
  • Conditions : Exothermic reaction at ambient temperature.

Procedure

  • Synthesize Co(OH)₂ by reacting cobalt acetate with KOH.
  • Mix Co(OH)₂ with acetylacetone without solvent.
  • Cool the mixture in an ice bath.
  • Filter and dry under vacuum to remove hydration water.

Key Data

Parameter Value Source
Yield ~98%
Product form Dihydrate (requires drying)

Hydrothermal Synthesis

Reported in PMC6147331 , this method uses elevated pressure for crystalline product formation.

Reagents and Conditions

Procedure

  • Dissolve cobalt nitrate and ligand in ethanol.
  • Heat in a Teflon-lined autoclave for 24 hours.
  • Cool, filter, and wash with ethanol.

Key Data

Parameter Value Source
Yield 82%
Decomposition point 160°C

Oxidative Ligand Substitution

From Sci-Hub (amason2021.pdf) , this method involves peroxide to stabilize the complex.

Reagents and Conditions

Procedure

  • Heat cobalt carbonate with ligand.
  • Add H₂O₂ dropwise to initiate oxidation.
  • Cool, filter, and wash with water.

Comparative Analysis of Methods

Method Advantages Limitations
Azeotropic distillation High yield, anhydrous product Requires specialized equipment
Direct reaction Simple, no solvent Produces hydrate
Hydrothermal High crystallinity Long reaction time
Oxidative substitution Compatible with substituted ligands Risk of overoxidation

Characterization Data

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) 4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cobalt(II) 4-oxopent-2-en-2-olate is widely used in scientific research due to its versatility and catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of cobalt(II) 4-oxopent-2-en-2-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which enhances the reactivity of the substrates. This coordination ability allows it to participate in catalytic cycles, promoting reactions such as oxidation and polymerization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cobalt(II) acetylacetonate with structurally analogous metal acetylacetonates and related derivatives.

Table 1: Comparative Properties of Metal Acetylacetonates

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water, 20°C) Key Applications Reference
Cobalt(II) acetylacetonate C₁₀H₁₄CoO₄ 257.14 165–170 5 g/L Catalysis, nanomaterials
Cobalt(III) acetylacetonate C₁₅H₂₁CoO₆ 356.26 240–245 Insoluble Oxidation catalysis
Zinc(II) acetylacetonate C₁₀H₁₄O₄Zn 263.62 138–140 0.1 g/L Polymer stabilizers
Lithium acetylacetonate C₅H₇LiO₂ 98.05 >300 (decomposes) Highly soluble Electrolyte additives
Lead(II) acetylacetonate C₁₀H₁₄O₄Pb 405.41 190–195 Insoluble Anticorrosion coatings
Cobalt(II) hexafluoroacetylacetonate C₁₀H₂CoF₁₂O₄ 473.03 200–205 Soluble in organic solvents High-temperature precursors

Structural and Electronic Differences

  • Stereoisomerism : Cobalt(II) acetylacetonate uniquely adopts both (2E) and (2Z) configurations in its ligands, contributing to its octahedral geometry. In contrast, cobalt(III) acetylacetonate (Co(acac)₃) has a trigonal prismatic structure due to the +3 oxidation state .
  • Electron-Withdrawing Effects: The hexafluoro derivative (C₁₀H₂CoF₁₂O₄) exhibits enhanced Lewis acidity due to fluorine's electron-withdrawing effects, making it more reactive in radical polymerization compared to non-fluorinated analogs .

Thermal and Solubility Behavior

  • Thermal Stability : Cobalt(II) acetylacetonate decomposes at ~170°C, whereas the cobalt(III) analog (Co(acac)₃) is stable up to 240°C, reflecting stronger metal-ligand bonds in the +3 oxidation state .
  • Solubility: Lithium acetylacetonate is highly water-soluble (polar solvent affinity), whereas lead and cobalt derivatives are preferentially soluble in nonpolar solvents (e.g., chloroform, benzene) .

Key Research Findings

Crystal Structure Analysis : Single-crystal X-ray diffraction of cobalt(II) acetylacetonate reveals Co–O bond lengths of 1.89–1.92 Å and O–Co–O angles of 87–93°, consistent with octahedral geometry .

Comparative Reactivity: Fluorinated derivatives (e.g., C₁₀H₂CoF₁₂O₄) exhibit 10× higher catalytic activity in atom-transfer radical polymerization (ATRP) than non-fluorinated analogs due to increased electrophilicity .

Biological Activity : Unlike zinc acetylacetonate (used in antimicrobial coatings), cobalt analogs show negligible antimicrobial effects but higher cytotoxicity in mammalian cell lines .

Biological Activity

Cobalt(2+) (2E)-4-oxopent-2-en-2-olate (2Z)-4-oxopent-2-en-2-olate, commonly referred to as cobalt(II) 4-oxopent-2-en-2-olate, is a cobalt complex that has garnered attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C15H21CoO6
Molar Mass 356.26 g/mol
Density 0.83 g/cm³ (20°C)
Melting Point 165-170 °C
Solubility Slightly soluble in water; soluble in methanol and ethanol

Physical Appearance

Cobalt(II) 4-oxopent-2-en-2-olate typically appears as purple-red crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .

Cobalt complexes have been studied for their role in various biological processes. Cobalt(II) ions can mimic certain metal ions in biological systems, influencing enzyme activity and cellular processes. Specifically, cobalt(II) is known to interact with enzymes that require metal cofactors, potentially altering their activity and stability.

Toxicity and Safety

Cobalt(II) 4-oxopent-2-en-2-olate has been classified with several hazard symbols indicating potential health risks:

  • Harmful if swallowed
  • May cause sensitization by inhalation and skin contact
  • Risk of serious damage to eyes

The LD50 value for oral toxicity in rabbits is reported at 670 mg/kg, indicating moderate toxicity .

Case Studies

  • Antimicrobial Activity : Research has shown that cobalt complexes exhibit antimicrobial properties. A study demonstrated that cobalt(II) 4-oxopent-2-en-2-olate can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents .
  • Catalytic Applications : Cobalt(II) complexes are widely used as catalysts in organic reactions. The compound has been investigated for its effectiveness in promoting various chemical reactions, including oxidation and polymerization processes .
  • Plant Growth Regulation : Some studies indicate that cobalt compounds can influence plant growth and development. Cobalt(II) 4-oxopent-2-en-2-olate may play a role in seed germination and root development due to its interaction with plant hormones.

Comparative Analysis with Similar Compounds

To better understand the biological activity of cobalt(II) 4-oxopent-2-en-2-olate, it is useful to compare it with other related cobalt complexes.

CompoundBiological ActivityToxicity Level
Cobalt(II) acetateAntimicrobial; used in paintsModerate
Cobalt(II) chlorideEnzyme mimic; used in industrial catalysisHigh
Cobalt(II) 4-oxopent-2-en-2-olateAntimicrobial; catalytic applicationsModerate

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cobalt(II) acetylacetonate [Co(acac)₂]?

  • Methodology : Co(acac)₂ is synthesized by reacting cobalt(II) salts (e.g., CoCl₂) with acetylacetone (Hacac) in a basic aqueous solution. The reaction proceeds via ligand substitution, where the acetylacetonate anion displaces chloride ions. A typical protocol involves:

Dissolving CoCl₂·6H₂O in ethanol.

Adding acetylacetone and adjusting pH to ~8–9 using ammonia.

Refluxing the mixture to ensure complete coordination.

Cooling to precipitate the product, followed by filtration and recrystallization from methanol .

  • Key Considerations : Ensure anhydrous conditions to prevent oxidation to Co(III) species. Purity can be confirmed via melting point (165–170°C) and elemental analysis .

Q. How can the electronic structure and coordination geometry of Co(acac)₂ be characterized?

  • Techniques :

  • UV-Vis Spectroscopy : Co(acac)₂ exhibits d-d transitions in the visible range (λ ~500–600 nm), indicative of octahedral geometry for Co²⁺ .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1570–1600 cm⁻¹) and C-O (1250–1280 cm⁻¹) confirm ligand coordination .
  • X-ray Diffraction (XRD) : Single-crystal XRD reveals a distorted octahedral geometry with two bidentate acac ligands and two solvent molecules (e.g., water) completing the coordination sphere .

Q. What safety protocols are essential when handling Co(acac)₂?

  • Hazards : Harmful if inhaled/swallowed; suspected mutagen; causes severe eye damage .
  • Mitigation :

  • Use fume hoods and PPE (gloves, goggles).
  • Store in airtight containers at <30°C.
  • Dispose via approved hazardous waste channels .

Q. What are the primary applications of Co(acac)₂ in catalysis and materials science?

  • Catalysis : Co(acac)₂ acts as a Lewis acid catalyst in oxidation reactions (e.g., epoxidation of alkenes) and polymerization of cyclic esters .
  • Materials Science : Serves as a precursor for cobalt oxide nanoparticles (via thermal decomposition) and thin films for optoelectronics .

Advanced Research Questions

Q. How does E/Z isomerism of the acac ligand influence the reactivity of Co(acac)₂?

  • Isomer Effects : The (2E) and (2Z) configurations alter ligand steric and electronic properties. For example, the Z isomer may enhance catalytic activity in asymmetric synthesis due to increased ligand rigidity, while the E isomer favors solubility in nonpolar solvents .
  • Experimental Design : Compare reaction kinetics using isomerically pure Co(acac)₂ synthesized via chiral auxiliaries or chromatographic separation .

Q. What challenges arise in resolving crystallographic data for Co(acac)₂ complexes, and how can SHELX software address them?

  • Challenges : Disorder in solvent molecules or ligand orientations complicates refinement.
  • Solutions : SHELXL (via SHELX suite) enables robust refinement of anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, SHELXD can deconvolute overlapping reflections .
  • Case Study : A 2020 study resolved a Co(II)-ferrocenyl complex (CCDC 2031062) using SHELXL, highlighting the importance of high-resolution data (>1.0 Å) .

Q. How do magnetic properties of Co(acac)₂ vary with coordination environment?

  • Data Analysis : Co²⁺ (d⁷) in octahedral fields exhibits paramagnetism (µeff ~4.7–5.2 BM). Deviations may arise from:

  • Solvent Coordination : Axial ligands (e.g., H₂O) induce Jahn-Teller distortions, altering magnetic moments.
  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. trigonal) modify exchange interactions .
    • Contradiction Resolution : Conflicting reports on µeff values (e.g., 4.8 vs. 5.1 BM) may stem from impurities or measurement techniques (SQUID vs. Evans method) .

Q. How does Co(acac)₂ compare to other transition metal acetylacetonates in catalytic performance?

  • Comparative Table :

Metal Acetylacetonate Oxidation State Key Applications Advantages
Co(acac)₂+2Epoxidation, polymerizationHigh Lewis acidity, thermal stability
Mn(acac)₃+3Oxidative couplingRobust under acidic conditions
Ni(acac)₂+2HydrogenationLow toxicity, air-stable
  • Mechanistic Insights : Co(acac)₂ outperforms Mn analogs in epoxidation due to stronger metal-oxo bonding, but Ni analogs are preferable for hydrogenation due to lower redox activity .

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